2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6S2/c21-14(8-19-15(22)10-3-1-2-4-13(10)28(19,25)26)18-16-17-11-6-5-9(20(23)24)7-12(11)27-16/h1-7H,8H2,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQAWMRCRUGFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C₉H₇N₃O₅S
- Molecular Weight : 241.22 g/mol
- CAS Number : 52188-11-1
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The key steps include the formation of the isothiazole ring and subsequent modifications to achieve the desired acetamide structure. Detailed synthetic pathways can be found in specialized chemical literature.
Antimicrobial Activity
Research indicates that derivatives of isothiazole compounds exhibit significant antimicrobial properties. In a study evaluating the antifungal activity of similar compounds, some derivatives showed inhibition rates exceeding that of established antifungal agents like pyraclostrobin .
| Compound | Inhibition Rate (%) |
|---|---|
| Pyraclostrobin | 81.4 |
| Compound A | 84.4 |
| Compound B | 83.6 |
Cytotoxicity and Toxicity Studies
Toxicity assessments in zebrafish embryos revealed that certain derivatives of isothiazole had varying degrees of cytotoxic effects. The compound was tested against a control group, showing moderate toxicity at higher concentrations .
Case Study 1: Antifungal Efficacy
In a comparative study, the compound was assessed for its antifungal efficacy against Fusarium graminearum. The results indicated that while some derivatives displayed strong inhibition, others were less effective, demonstrating the need for further optimization of the chemical structure .
Case Study 2: Zebrafish Embryo Toxicity
A detailed investigation into the toxicity of this compound on zebrafish embryos highlighted its potential teratogenic effects at elevated concentrations. The study provided insights into the safety profile necessary for future therapeutic applications .
Preparation Methods
Synthesis of 6-Nitrobenzo[d]Thiazol-2-Amine
The nitro-substituted benzothiazole amine is synthesized via a condensation reaction followed by functional group modification:
- Condensation of 2-Amino-5-Nitrothiophenol with Aldehydes :
As described in and, 6-nitrobenzo[d]thiazol-2-amine is prepared by refluxing 2-amino-5-nitrothiophenol with an aromatic aldehyde in pyridine. For example:
Characterization Data :
- Melting Point : 198–200°C.
- 1H NMR (DMSO- d6) : δ 8.21 (d, 1H, J = 2.4 Hz, H-4), 7.89 (dd, 1H, J = 8.8 Hz, H-5), 7.45 (d, 1H, J = 8.8 Hz, H-7), 5.40 (s, 2H, NH2).
Amide Coupling Reaction
The final step involves coupling the carboxylic acid (Section 2.1) with the benzothiazole amine (Section 2.2) to form the acetamide bond. Two primary methods are evaluated:
Activation via Acid Chloride
Formation of Acid Chloride :
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0°C for 2 hours, followed by removal of excess reagent under reduced pressure.Amidation :
The acid chloride is reacted with 6-nitrobenzo[d]thiazol-2-amine (1.2 equiv) in the presence of triethylamine (3.0 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours.
Coupling Using Carbodiimide Reagents
An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
- Procedure : The carboxylic acid (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dimethylformamide (DMF). After 30 minutes of activation, the amine (1.2 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
Yield : 68–80% (extrapolated from).
Optimization and Comparative Analysis
Table 1 summarizes the reaction conditions and yields for the amidation step:
| Method | Activating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl2 | THF | 25°C | 72–85 |
| EDCI/HOBt | EDCI, HOBt | DMF | 25°C | 68–80 |
The acid chloride method offers marginally higher yields, likely due to the superior electrophilicity of the acyl chloride intermediate. However, the EDCI/HOBt approach avoids hazardous SOCl2, making it preferable for large-scale synthesis.
Structural Characterization of the Final Product
The target compound is validated using spectroscopic techniques:
- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO2 asymmetric stretch).
- 1H NMR (DMSO- d6) : δ 10.21 (s, 1H, NH), 8.18 (d, 1H, J = 2.4 Hz, H-4'), 7.92–7.45 (m, 7H, aromatic protons), 4.32 (s, 2H, CH2CO).
- 13C NMR (DMSO- d6) : δ 170.2 (C=O), 160.1 (C=O, benzisothiazole), 148.9 (C-NO2), 135.2–115.4 (aromatic carbons).
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Condensation : Coupling 6-nitrobenzo[d]thiazol-2-amine with activated intermediates like 1,1-dioxido-3-oxobenzo[d]isothiazole derivatives .
- Acylation : Using reagents such as acetyl chloride or acetic anhydride under anhydrous conditions .
- Optimization : Temperature (60–80°C), solvent choice (DMSO or DMF for solubility), and catalysts (e.g., triethylamine) are critical for yields >70% . Key validation : Monitor progress via TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR (¹H/¹³C): Assign peaks for the benzothiazole (δ 7.5–8.5 ppm), acetamide carbonyl (δ ~170 ppm), and nitro group (δ ~150 ppm) .
- IR : Confirm sulfone (1150–1300 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and nitro (1520 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical mass (e.g., ~400–420 g/mol) .
Q. What functional groups dominate its reactivity?
- Nitro group : Participates in reduction reactions (e.g., catalytic hydrogenation to amines) .
- Sulfone moiety : Stabilizes electrophilic aromatic substitution but reduces nucleophilic reactivity .
- Acetamide bridge : Susceptible to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- Dynamic effects : Nitro group electron-withdrawing effects may split benzothiazole proton signals. Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Tautomerism : Check for keto-enol tautomerism in the isothiazolone ring via variable-temperature NMR .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure .
Q. What strategies optimize bioactivity in derivatives while maintaining stability?
- Structure-activity relationship (SAR) : Modify the nitro group (e.g., replace with halogens or amines) to enhance solubility or target affinity .
- Prodrug design : Mask the sulfone group with ester linkages to improve membrane permeability .
- Stability assays : Test hydrolytic degradation in PBS (pH 7.4) and liver microsomes to identify labile sites .
Q. How to mitigate side reactions during synthesis (e.g., dimerization)?
- Low-temperature acylation : Perform reactions at 0–5°C to suppress nucleophilic side reactions .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate monomeric products .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Screen against kinase or protease targets (e.g., PDB IDs 2HYY or 3ERT) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- QSAR models : Corrogate electronic descriptors (HOMO/LUMO) with experimental IC₅₀ values .
Methodological Guidance
Designing in vitro assays for neuroprotective or anticancer activity
- Cell lines : Use SH-SY5Y (neuroprotection) or MCF-7 (anticancer) with MTT assays .
- Dosage : Test 1–100 µM ranges, with positive controls (e.g., cisplatin for cytotoxicity) .
- Mechanistic studies : Measure caspase-3 activation (apoptosis) or ROS levels (oxidative stress) .
Analyzing thermal stability for formulation development
Addressing solubility challenges in pharmacokinetic studies
- Co-solvents : Use PEG-400 or cyclodextrins for in vivo administration .
- Amorphous dispersion : Prepare spray-dried dispersions with HPMCAS to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
